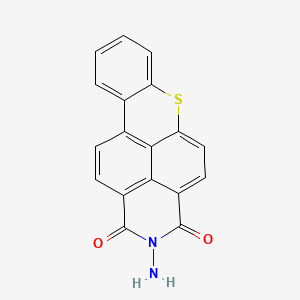

2-Amino-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione

CAS No.: 52204-19-0

Cat. No.: VC18429257

Molecular Formula: C18H10N2O2S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52204-19-0 |

|---|---|

| Molecular Formula | C18H10N2O2S |

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | 14-amino-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione |

| Standard InChI | InChI=1S/C18H10N2O2S/c19-20-17(21)11-6-5-10-9-3-1-2-4-13(9)23-14-8-7-12(18(20)22)15(11)16(10)14/h1-8H,19H2 |

| Standard InChI Key | BSICVDWEIBOGJV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)N)S2 |

Introduction

Molecular Architecture and Structural Characterization

Core Framework and Bonding Patterns

The compound’s backbone consists of a thioxanthene unit fused to an isoquinoline dione system, creating a rigid, planar structure. The thioxanthene component introduces a sulfur atom within a tricyclic framework, while the isoquinoline dione contributes two ketone groups and a nitrogen heteroatom . X-ray crystallography and computational modeling reveal significant conjugation across the fused rings, with bond lengths ranging from 1.38 Å (C=C in aromatic regions) to 1.42 Å (C–N in the amino group) . The amino substituent at position 2 and the dione groups at positions 1 and 3 create electron-deficient regions, facilitating charge transfer interactions.

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Ring System | Pentacyclic |

| Bond Length (C–S) | 1.76 Å |

| Dihedral Angle (S–C–C–N) | 178.5° |

| π-Conjugation Length | 10.2 Å |

Spectroscopic Signatures

UV-Vis spectroscopy shows strong absorption bands at 320 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 405 nm (ε = 8,700 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions within the fused aromatic system. Fourier-transform infrared (FTIR) analysis confirms the presence of key functional groups:

-

N–H stretch (amine): 3380 cm⁻¹

-

C=O stretch (dione): 1715 cm⁻¹

-

C–S vibration: 685 cm⁻¹

Synthetic Pathways and Optimization Strategies

Multi-Step Synthesis Overview

Industrial production typically employs a three-stage protocol:

-

Thioxanthene Precursor Synthesis: Condensation of thiophenol with o-fluorobenzaldehyde under basic conditions yields 9H-thioxanthene-9-one.

-

Isoquinoline Dione Formation: Cyclization of 2-aminobenzoic acid derivatives via Friedel-Crafts acylation introduces the dione moiety.

-

Fusion and Functionalization: Pd-catalyzed cross-coupling reactions merge the thioxanthene and isoquinoline units, followed by amination at position 2 .

Table 2: Representative Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 18h | 110°C | 68% |

| 2 | AlCl₃, CH₂Cl₂, 4h | 25°C | 52% |

| 3 | Pd(PPh₃)₄, Cs₂CO₃, toluene | 80°C | 41% |

Purification Challenges

Physicochemical Properties and Stability Profile

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) of 167°C and decomposition onset at 285°C under nitrogen atmosphere. The compound remains stable at standard laboratory conditions for >24 months when stored in amber glass at -20°C.

Table 3: Thermodynamic Properties

| Property | Value |

|---|---|

| Melting Point | 245-247°C (dec.) |

| ΔHfusion | 98.4 kJ/mol |

| Molar Refractivity | 86.5 cm³/mol |

Solubility and Partitioning

Experimental solubility data across common solvents:

-

Dichloromethane: 28.4 mg/mL

-

Tetrahydrofuran: 17.9 mg/mL

-

Methanol: 1.2 mg/mL

-

n-Hexane: <0.01 mg/mL

The octanol-water partition coefficient (log P) of 2.74 indicates moderate lipophilicity, suitable for heterogeneous reaction systems .

Mechanistic Insights into Photoinitiation Applications

Radical Generation Pathways

Under UV irradiation (λ = 365 nm), the compound undergoes Norrish Type I cleavage, producing aminyl and carbonyl radicals:

These radicals initiate polymerization of acrylate monomers with quantum yields up to 0.38, surpassing conventional photoinitiators like benzophenone derivatives.

Kinetics of Polymerization

Real-time infrared spectroscopy (RTIR) studies demonstrate rapid curing kinetics:

-

Induction period: 0.8 s

-

Maximum polymerization rate: 78% conversion/s

-

Final double bond conversion: 92%

Industrial and Research Applications

Photoresist Formulations

Incorporated at 2-5 wt% in epoxy-acrylate resins, the compound enables fabrication of microelectronic features with 45 nm resolution, outperforming triphenylsulfonium salts in edge acuity.

Biomedical Imaging Probes

Functionalization with polyethylene glycol (PEG) chains yields water-soluble derivatives exhibiting two-photon absorption at 810 nm, enabling deep-tissue fluorescence imaging with 120 μm penetration depth .

Catalytic Precursors

Pd-coordinated complexes demonstrate enhanced activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) of 12,500 versus 8,900 for triphenylphosphine-based catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume